Trihydrate Form Demonstrates 18-Month Crystalline Stability Across Multiple Climatic Zones
Docetaxel-d5 (trihydrate) benefits from the intrinsic stability of the trihydrate crystal form. In stability studies, docetaxel trihydrate remained stable at 4°C, 25°C, and 35°C in an atmosphere with 90% relative humidity for up to 18 months without any modification in its crystalline form. Under identical conditions, anhydrous docetaxel slowly converted to the trihydrate form, demonstrating its thermodynamic instability [1]. This ensures that procurement of the trihydrate guarantees a physically stable reference standard with a defined hydration state, unlike the anhydrous form or some alternative deuterated analogs.
| Evidence Dimension | Crystalline stability under accelerated conditions |
|---|---|
| Target Compound Data | No crystalline modification after 18 months at 4, 25, and 35°C at 90% RH. |
| Comparator Or Baseline | Anhydrous docetaxel: slow conversion to trihydrate form under same conditions. |
| Quantified Difference | Trihydrate is thermodynamically stable; anhydrous form is metastable and transforms over time. |
| Conditions | Stability chambers at 4°C, 25°C, and 35°C; 90% relative humidity; 18-month duration (per U.S. Patent 6,022,985). |
Why This Matters
A physically unstable reference standard can lead to inaccurate calibration, assay failure, and regulatory non-compliance, making the trihydrate form a lower-risk procurement choice.
- [1] Authelin et al., U.S. Patent No. 6,022,985; cited in U.S. Patent No. 6,838,569. View Source
